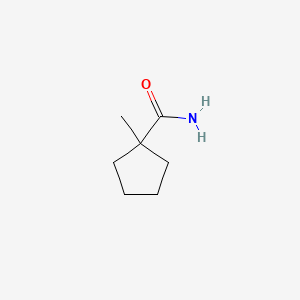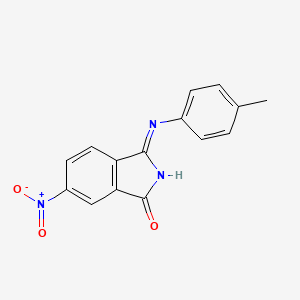
N'-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.258 g/mol . This compound is known for its unique structure, which includes a hydrazide group attached to a propenylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide typically involves the condensation reaction between acetohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The general reaction scheme is as follows:
Acetohydrazide+Aldehyde/Ketone→N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Applications De Recherche Scientifique
N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context
Propriétés
Numéro CAS |
308134-44-3 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C12H14N2O/c1-10(13-14-11(2)15)8-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10+ |
Clé InChI |
HEGJEOJCUMZSJB-PEGOPYGQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(=NNC(=O)C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15078252.png)

![methyl 4-[(E)-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate](/img/structure/B15078263.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078282.png)


![(6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15078306.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078309.png)

![N'-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide](/img/structure/B15078336.png)
![N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide](/img/structure/B15078340.png)
